N'-(Benzyloxy)-N-methyl-N-(methylcarbamoyl)methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(Benzyloxy)-N-methyl-N-(methylcarbamoyl)methanimidamide is an organic compound with a complex structure that includes benzyloxy, methyl, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Benzyloxy)-N-methyl-N-(methylcarbamoyl)methanimidamide typically involves multiple steps. One common method includes the reaction of benzyloxyamine with methyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-(Benzyloxy)-N-methyl-N-(methylcarbamoyl)methanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy derivatives with different functional groups, while reduction can produce simpler amine derivatives.
Scientific Research Applications
N’-(Benzyloxy)-N-methyl-N-(methylcarbamoyl)methanimidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(Benzyloxy)-N-methyl-N-(methylcarbamoyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzyloxy)phthalimide
- N-(Benzyloxy)benzylimidazole
- N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness
N’-(Benzyloxy)-N-methyl-N-(methylcarbamoyl)methanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Biological Activity
N'-(Benzyloxy)-N-methyl-N-(methylcarbamoyl)methanimidamide is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Properties
Chemical Formula: C13H16N4O2
Molecular Weight: 256.29 g/mol
IUPAC Name: this compound
The compound features a benzyloxy group, a methyl group, and a methylcarbamoyl moiety attached to the methanimidamide backbone. This unique structure contributes to its biological activity.
2. Synthesis
The synthesis of this compound typically involves the reaction of benzyloxy derivatives with methyl isocyanate or similar reagents under controlled conditions. The process may include steps such as:
- Formation of the benzyloxy group
- Introduction of the methyl and carbamoyl functionalities
- Purification through recrystallization or chromatography
3.1 Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that amidine derivatives exhibit effectiveness against bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Pathogen | Activity | Reference |
---|---|---|
Escherichia coli | Moderate inhibition | |
Staphylococcus aureus | Strong inhibition | |
Candida albicans | Moderate inhibition |
3.2 Antiviral Activity
Research has shown that this compound exhibits antiviral properties, particularly against certain viruses. The mechanism may involve interference with viral replication processes or modulation of host immune responses.
3.3 Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Important for neurotransmitter regulation; inhibition can enhance cholinergic signaling.
- Butyrylcholinesterase (BuChE) : Involved in the metabolism of certain neurotransmitters; selective inhibition may provide therapeutic benefits in Alzheimer's disease .
4.1 Neuroprotective Effects
A study conducted on neuroprotective effects indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The findings suggest that the compound may enhance cell viability through antioxidant mechanisms.
4.2 Cytotoxicity Assessment
In vitro cytotoxicity assays against various cancer cell lines have shown that this compound exhibits selective cytotoxicity, with lower toxicity towards normal cells compared to cancerous ones. This selectivity is crucial for its potential use in cancer therapy .
5. Conclusion
This compound presents promising biological activities, particularly in antimicrobial and antiviral domains, as well as enzyme inhibition relevant to neurodegenerative diseases. Continued research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Properties
CAS No. |
652154-39-7 |
---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1,3-dimethyl-1-(phenylmethoxyiminomethyl)urea |
InChI |
InChI=1S/C11H15N3O2/c1-12-11(15)14(2)9-13-16-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,15) |
InChI Key |
GWXNVSAWJLIQGV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C=NOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.